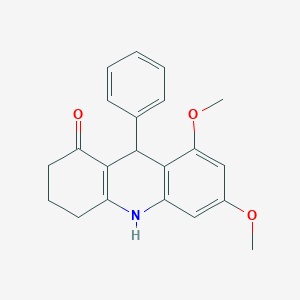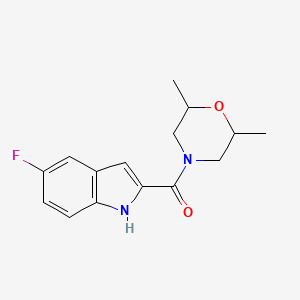![molecular formula C23H21BrN4O3S B12482001 3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12482001.png)
3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a bromine atom, a furan ring, a piperazine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps. One common approach is to start with the bromination of a benzamide derivative, followed by the introduction of the furan-2-ylcarbonyl group and the piperazine ring. The final step involves the formation of the carbamothioyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the bromine atom can produce a variety of functionalized benzamide derivatives.
Scientific Research Applications
3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets. The furan and piperazine rings are known to interact with various enzymes and receptors, modulating their activity. The bromine atom and the carbamothioyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(furan-2-ylmethyl)benzamide: This compound has a similar structure but lacks the piperazine ring and the carbamothioyl group.
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound features a similar furan and piperazine ring but has different substituents on the benzamide group.
Uniqueness
The uniqueness of 3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H21BrN4O3S |
|---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
3-bromo-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H21BrN4O3S/c24-17-4-1-3-16(15-17)21(29)26-23(32)25-18-6-8-19(9-7-18)27-10-12-28(13-11-27)22(30)20-5-2-14-31-20/h1-9,14-15H,10-13H2,(H2,25,26,29,32) |
InChI Key |
UYIDHCPUCMLAHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Br)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481918.png)
![Methyl 3-{[(2-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12481919.png)

![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]biphenyl-2-amine](/img/structure/B12481933.png)
![1-Bromo-17-(3-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12481936.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol](/img/structure/B12481937.png)
![[2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B12481942.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12481955.png)

![N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B12481968.png)
![3-Pyridinecarbonitrile, 2-[[2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl]thio]-6-methyl-](/img/structure/B12481973.png)
![(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12481981.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)methanamine](/img/structure/B12481986.png)
![2,2,2-trifluoro-N-[4-[C-methyl-N-[(2-phenoxyacetyl)amino]carbonimidoyl]phenyl]acetamide](/img/structure/B12481989.png)
